molecular formula C9H13BrN2O B1474146 (S)-2-(2-amino-4-bromophenylamino)propan-1-ol CAS No. 1778665-30-7

(S)-2-(2-amino-4-bromophenylamino)propan-1-ol

Cat. No. B1474146
CAS RN: 1778665-30-7
M. Wt: 245.12 g/mol
InChI Key: JFNUURZHIIMQCT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-amino-4-bromophenylamino)propan-1-ol, also known as S-2-ABPA, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a chiral compound, which means that it has two different forms that are mirror images of each other. It is a white solid at room temperature, with a molecular weight of 307.2 g/mol. Its structure is composed of a phenyl ring attached to a propanol group, with an amino group and a bromine atom attached to the ring. It has a melting point of 112-114 °C and a boiling point of 172-174 °C.

Scientific Research Applications

(S)-2-(2-amino-4-bromophenylamino)propan-1-ol has been studied extensively for its potential applications in scientific research. It has been used as a catalyst in the synthesis of various compounds, such as indolizines and quinolizinones. It is also used as a reagent in the synthesis of peptides and peptidomimetics. In addition, this compound has been used as a ligand for the synthesis of metal complexes, and as a model compound for the study of chiral recognition in biological systems.

Mechanism of Action

The mechanism of action of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol is not well understood. However, it is believed that the bromine atom in the molecule is responsible for its catalytic activity. The bromine atom is thought to be able to form a coordination bond with metal ions, which then facilitates the reaction of the molecule with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied extensively. However, it has been shown to have some antibacterial activity against certain Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. It has also been shown to have some inhibitory activity against the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The main advantage of using (S)-2-(2-amino-4-bromophenylamino)propan-1-ol in lab experiments is its low cost and relatively easy availability. It is also relatively stable, and can be stored at room temperature for long periods of time. However, it is a hazardous compound and should be handled with care.

Future Directions

There are many potential future directions for research involving (S)-2-(2-amino-4-bromophenylamino)propan-1-ol. For example, further research could be done to better understand its mechanism of action and to explore its potential applications in drug discovery and development. Additionally, further studies could be conducted to explore its potential uses in the synthesis of metal complexes and peptides. Finally, further research could be done to investigate its potential therapeutic applications, such as its potential use as an antibacterial agent or as an inhibitor of acetylcholinesterase.

properties

IUPAC Name

(2S)-2-(2-amino-4-bromoanilino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-6(5-13)12-9-3-2-7(10)4-8(9)11/h2-4,6,12-13H,5,11H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNUURZHIIMQCT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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